1-Chloroisoquinoline
Overview
Description
Synthesis Analysis
1-Chloroisoquinoline can be synthesized from isoquinoline through a series of chemical reactions involving chlorination. Tong Jie (2009) discussed a method for its synthesis and analysis, using gas chromatography mass spectrometry for the determination of composition and relative content (Tong Jie, 2009).
Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline has been elucidated through various spectroscopic techniques. Murugavel et al. (2016) synthesized 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and conducted structural analysis using X-ray diffraction, FTIR, and NMR spectral analysis, along with DFT computations (Murugavel et al., 2016).
Chemical Reactions and Properties
1-Chloroisoquinoline undergoes various chemical reactions, demonstrating its versatility as a chemical building block. Ford et al. (1997) explored its differential reactivity, showing its ability to undergo coupling reactions under catalysis, which leads to the synthesis of novel compounds (Ford et al., 1997).
Physical Properties Analysis
The physical properties of 1-Chloroisoquinoline, such as melting point, boiling point, and solubility, can be influenced by its molecular structure. Detailed physical property analysis can be performed through experimental measurements and computational predictions.
Chemical Properties Analysis
1-Chloroisoquinoline's chemical properties, including its reactivity towards different reagents, stability under various conditions, and its behavior in chemical syntheses, are crucial for its application in organic chemistry. Vidhya et al. (2020) conducted a detailed spectroscopic vibrational analysis and discussed the chemical reactivity and site selectivity of 1-Chloroisoquinoline, highlighting its potential in nonlinear optical (NLO) properties (Vidhya et al., 2020).
Scientific Research Applications
Spectroscopic and Computational Analysis
1-Chloroisoquinoline (1CIQ) has been studied extensively in spectroscopic vibrational analysis to understand its molecular structure and chemical reactivity. Research utilizing FT-IR and FT-Raman spectra in the solid state phase, combined with theoretical computations from ab initio HF and DFT/B3LYP with 6-31+G(d,p) level, has provided insight into its vibrational wave numbers, energy gap, and stability. This compound has shown promise in displaying significant nonlinear optical (NLO) properties due to its large value of first hyperpolarizability. Additionally, the study explored the molecular electrostatic potential (MEP), HOMA index, and thermodynamic properties of 1CIQ, suggesting its potential applications in materials science and photonic technologies (Vidhya, Austine, & Arivazhagan, 2020).
Synthesis of Novel Compounds
The synthetic versatility of 1-chloroisoquinoline has been demonstrated through the development of novel Acyl Transfer Catalysts. By initiating the synthesis process with 1-chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline, researchers have created new compounds that were characterized using nuclear magnetic resonance (1H NMR), infrared spectrometry (IR), and Mass Spectrometry (MS). These new compounds, deemed as new due to their not previously reported status, highlight the chemical's utility in synthesizing novel entities with potential applications in catalysis and pharmaceuticals (Chen Pei-ran, 2008).
Catalytic Applications
1-Chloroisoquinoline has been utilized in the development of efficient, copper-free Sonogashira coupling reactions. This process involves the coupling of 1-chloroisoquinolines and terminal alkynes, catalyzed by Pd(OAc)2/Ruphos, leading to the formation of 1-alkynyl-3-substituted isoquinolines. This method showcases the chemical's role in facilitating important synthetic reactions that are foundational in the creation of complex organic molecules with diverse applications in drug discovery and material science (Prabakaran, Khan, & Jin, 2011).
Anticancer Research
Research on 1-chloroisoquinoline has extended into the realm of oncology, particularly in the synthesis of compounds with potential anticancer activities. The transformation of 1-chloroisoquinolines into 1-aminoisoquinolines, through interactions with secondary amines, has been explored for their anticancer properties. Preliminary biological assays and literature suggest that 1-amino-3-hetarylisoquinolines, derived from 1-chloroisoquinoline, may serve as a promising family of anticancer compounds, opening new avenues for therapeutic interventions in cancer treatment (Konovalenko et al., 2020).
Safety And Hazards
1-Chloroisoquinoline is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store in a well-ventilated place .
properties
IUPAC Name |
1-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCQINLJMEVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173143 | |
Record name | Isoquinoline, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline | |
CAS RN |
19493-44-8 | |
Record name | Isoquinoline, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19493-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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